N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines This compound is characterized by the presence of an ethoxyethyl group and an isopropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction with isopropylamine to form 4-(propan-2-yl)cyclohexan-1-amine.
Ethoxyethylation: The resulting amine is then reacted with 2-chloroethanol in the presence of a base such as sodium hydride to introduce the ethoxyethyl group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Various substituted cyclohexylamines.
Scientific Research Applications
N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to certain receptors in biological systems, influencing cellular responses.
Enzymes: Inhibition or activation of enzymes, affecting metabolic pathways.
Pathways: Modulation of signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
N-(2-Methoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.
N-(2-Ethoxyethyl)-4-(methyl)cyclohexan-1-amine: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine is unique due to the combination of its ethoxyethyl and isopropyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-ethoxyethyl)-4-propan-2-ylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-4-15-10-9-14-13-7-5-12(6-8-13)11(2)3/h11-14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZZDOWIAXNFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1CCC(CC1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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